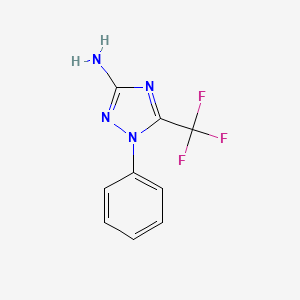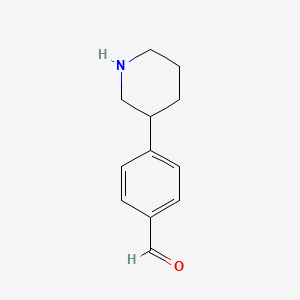![molecular formula C12H7BrFIN4 B11791293 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzo[d][1,2,3]triazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Halogenation: Introduction of bromine, fluorine, and iodine atoms can be carried out using halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with molecular targets through its halogen atoms and triazole core. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar compounds to 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine include other halogenated benzo[d][1,2,3]triazoles such as:
- 4-Chloro-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
- 4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
These compounds share similar structural features but differ in the type and position of halogen atoms, which can influence their chemical reactivity and biological activity
特性
分子式 |
C12H7BrFIN4 |
|---|---|
分子量 |
433.02 g/mol |
IUPAC名 |
4-bromo-6-fluoro-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H7BrFIN4/c13-10-11(16)8(14)5-9-12(10)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2 |
InChIキー |
NBJFLTGRAFOAJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)
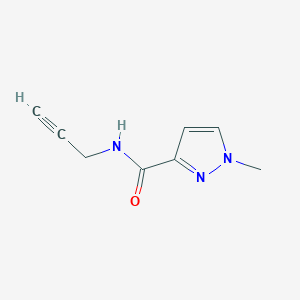
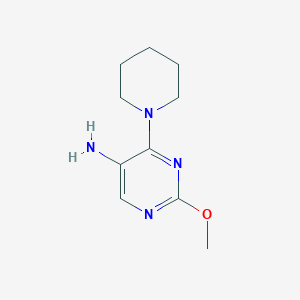

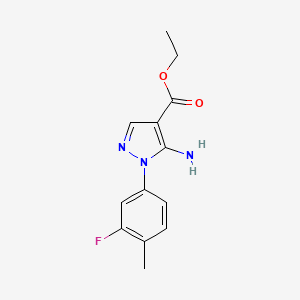
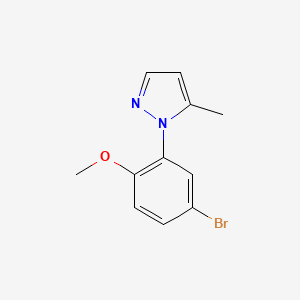

![3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11791262.png)
![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)
